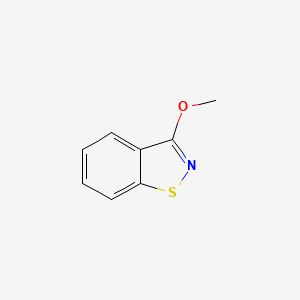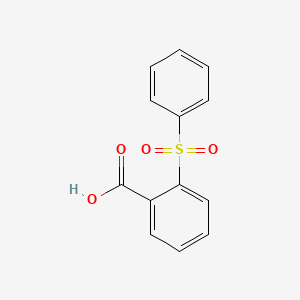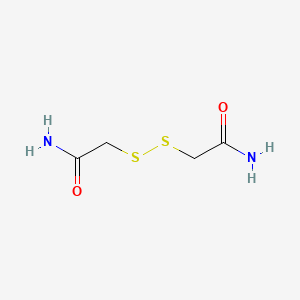
(1S,5R)-6,6-dimethylnorpinan-2-one
Descripción general
Descripción
(1S,5R)-6,6-Dimethylnorpinan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies. This compound is part of the norpinane family, which is known for its rigid bicyclic framework. The presence of two methyl groups at the 6-position and a ketone functional group at the 2-position contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-dimethylnorpinan-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of allyl diazoacetate substrates using engineered myoglobin biocatalysts has been reported to yield cyclopropyl-γ-lactones, which can be further elaborated to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of complex organic compounds, including tertiary butyl esters, which can serve as intermediates in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-6,6-Dimethylnorpinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone functional group and the rigid bicyclic structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to the formation of various substituted norpinane derivatives.
Aplicaciones Científicas De Investigación
(1S,5R)-6,6-Dimethylnorpinan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (1S,5R)-6,6-dimethylnorpinan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity against respiratory syncytial virus is attributed to its ability to inhibit viral replication by interacting with surface proteins of the virus . The compound’s rigid bicyclic structure allows it to fit into specific binding sites, thereby blocking the virus’s ability to penetrate host cells.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-2-oxabicyclo[3.3.0]-6-octen-3-one: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
(1S,5R)-3-oxabicyclo[3.1.1]heptane: Another bicyclic compound with a different arrangement of atoms and functional groups.
Uniqueness
(1S,5R)-6,6-Dimethylnorpinan-2-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 6-position. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFDKWMYCUEKSS-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=O)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=O)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77982-63-9 | |
| Record name | Bicyclo(3.1.1)heptan-2-one, 6,6-dimethyl-, (1S,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077982639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














